tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
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Overview
Description
tert-Butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate is a complex organic compound that belongs to the class of pyrazino[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a pyrazine ring system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may involve the reaction of a piperazine derivative with a suitable carbonyl compound, followed by esterification with tert-butyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
tert-Butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of tert-butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
What sets tert-butyl ®-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate apart is its specific structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H21N3O3 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl (9aR)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-7-9-6-13-4-5-15(9)10(16)8-14/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
LPWHVJWGSNMJHG-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNCCN2C(=O)C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCCN2C(=O)C1 |
Origin of Product |
United States |
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